molecular formula C21H17Cl B8263399 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene

Cat. No.: B8263399
M. Wt: 304.8 g/mol
InChI Key: PBKGMNVSBFOHQQ-UHFFFAOYSA-N
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Description

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene is an organic compound with the molecular formula C21H17Cl It belongs to the class of fluorene derivatives, which are known for their rigid and planar structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene typically involves the chlorination of 9,9-dimethyl-6-phenyl-9H-fluorene. One common method is the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 9,9-dimethyl-6-phenyl-9H-fluorene in anhydrous dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Reflux the reaction mixture for several hours.
  • After completion, remove the solvent under reduced pressure and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene has several scientific research applications:

    Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Polymer Chemistry: Utilized in the synthesis of polymers with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene depends on its specific application. In organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. Its rigid and planar structure allows for efficient π-π stacking interactions, enhancing charge mobility.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9H-fluorene: Lacks the chlorine and phenyl substituents, resulting in different reactivity and applications.

    2-Bromo-9,9-dimethyl-6-phenyl-9H-fluorene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.

    9,9-Dimethyl-6-phenyl-9H-fluorene: Lacks the chlorine substituent, affecting its chemical properties and applications.

Uniqueness

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene is unique due to the presence of both chlorine and phenyl substituents, which influence its reactivity and potential applications. The chlorine atom provides a site for further functionalization, while the phenyl group enhances its electronic properties.

Properties

IUPAC Name

2-chloro-9,9-dimethyl-6-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl/c1-21(2)19-11-8-15(14-6-4-3-5-7-14)12-18(19)17-10-9-16(22)13-20(17)21/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKGMNVSBFOHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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